Diethyl 2-butyl-3-oxosuccinate
Overview
Description
Diethyl 2-butyl-3-oxosuccinate is an organic compound with the molecular formula C12H20O5 It is a diester derivative of butanedioic acid, featuring a butyl group and an oxo group on the succinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-butyl-3-oxosuccinate can be synthesized through the esterification of butanedioic acid derivatives. One common method involves the reaction of ethyl hexanoate with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-butyl-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Butanedioic acid derivatives.
Reduction: Diols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Diethyl 2-butyl-3-oxosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-butyl-3-oxosuccinate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The ester groups can undergo hydrolysis, releasing butanedioic acid derivatives that may have biological effects .
Comparison with Similar Compounds
Diethyl oxalate: A diester of oxalic acid, used in similar synthetic applications.
Diethyl succinate: Another diester of butanedioic acid, with similar reactivity but different substituents.
Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.
Uniqueness: Diethyl 2-butyl-3-oxosuccinate is unique due to the presence of the butyl and oxo groups, which confer distinct reactivity and potential biological activity compared to other diesters. Its specific structure allows for targeted applications in synthesis and research .
Properties
IUPAC Name |
diethyl 2-butyl-3-oxobutanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-4-7-8-9(11(14)16-5-2)10(13)12(15)17-6-3/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLOIWHCTGVISI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290837 | |
Record name | diethyl 2-butyl-3-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87378-94-7 | |
Record name | NSC71398 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2-butyl-3-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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